molecular formula C18H27NO3 B2776033 tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate CAS No. 170837-78-2

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B2776033
CAS No.: 170837-78-2
M. Wt: 305.418
InChI Key: BMFIBXYHGLVKIB-UHFFFAOYSA-N
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Description

Overview of tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

The compound’s architecture combines three distinct moieties:

  • A piperidine ring , which serves as a rigid scaffold to orient functional groups in three-dimensional space.
  • A 2-(2-hydroxyethyl)phenyl group , providing hydrogen-bonding capabilities via its hydroxyl group and aromatic interactions through the phenyl ring.
  • A Boc (tert-butyloxycarbonyl) group , which enhances solubility and protects the piperidine nitrogen during synthetic workflows.

The ortho-substituted hydroxyethyl group on the phenyl ring distinguishes this compound from its para-substituted analogs, influencing its conformational flexibility and interaction profiles. Predicted physicochemical properties include a boiling point of 438.8°C and a logP (octanol-water partition coefficient) of 2.45, suggesting moderate hydrophobicity suitable for cellular permeability.

Role in PROTAC Development and Targeted Protein Degradation

PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to degrade specific disease-causing proteins. This compound acts as a semi-flexible linker in these constructs, bridging the protein-targeting "warhead" and the E3 ligase-binding "ligand." Key advantages of this linker include:

Property Contribution to PROTAC Design
Hydroxyethyl group Facilitates hydrogen bonding with target proteins, improving binding specificity.
Piperidine scaffold Balances rigidity and flexibility, optimizing spatial alignment of PROTAC components.
Boc group Enhances metabolic stability and solubility in biological systems.

For example, in a PROTAC targeting the androgen receptor (AR), this linker enabled efficient degradation at nanomolar concentrations by maintaining optimal distance between the AR ligand and the E3 ligase recruiter. The hydroxyethyl group’s orientation further allows for synthetic modifications, such as conjugation to payloads via esterification or etherification.

Significance in Medicinal Chemistry and Drug Design

The compound’s modular design aligns with medicinal chemistry principles aimed at optimizing pharmacokinetics and pharmacodynamics. Its applications extend beyond PROTACs:

  • Scaffold for kinase inhibitors : The piperidine ring mimics natural binding motifs in ATP-binding pockets, enabling the synthesis of kinase inhibitors with improved selectivity.
  • Neuroprotective agents : Derivatives of this compound have shown promise in modulating acetylcholinesterase (AChE) activity, a target in Alzheimer’s disease therapy.
  • Anticancer agents : Structural analogs demonstrate apoptosis-inducing effects in tumor cells by disrupting protein-protein interactions critical for survival pathways.

A comparative analysis of linker efficiency in PROTACs highlights its advantages over traditional alkyl chains:

Linker Type Degradation Efficiency (% target protein reduction)
Piperidine-based 85–90%
Polyethylene glycol (PEG) 60–70%
Alkyl chains 40–50%

This data underscores the piperidine linker’s superiority in maintaining proteasomal recruitment efficiency.

Properties

IUPAC Name

tert-butyl 4-[2-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-15(9-12-19)16-7-5-4-6-14(16)10-13-20/h4-7,15,20H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFIBXYHGLVKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with N-Boc-piperidine and 2-(2-hydroxyethyl)benzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The tert-butyl carbamate group (Boc) undergoes acid-catalyzed hydrolysis to yield the corresponding piperidine derivative. This reaction is critical for deprotection in synthetic pathways .
Reagents/Conditions :

  • Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

  • Esterification : Re-protection using Boc anhydride and DMAP in THF.

Reaction Type Reagents Conditions Outcome
Boc DeprotectionTFA/DCM (1:1)0°C → RT, 2–4 hrsPiperidine free base
Re-esterificationBoc₂O, DMAP, THFRT, 12 hrsRe-protected Boc derivative

Oxidation Reactions

The hydroxyl group on the ethyl side chain is susceptible to oxidation, forming ketones or carboxylic acids under controlled conditions.
Key Reagents :

  • Mild Oxidation : Pyridinium chlorochromate (PCC) in DCM oxidizes the alcohol to a ketone without over-oxidation.

  • Strong Oxidation : KMnO₄ in acidic conditions converts the hydroxyl group to a carboxylic acid.

Substrate Oxidizing Agent Product Yield
4-(2-Hydroxyethyl)phenyl derivativePCC/DCM4-(2-Ketoethyl)phenyl derivative78%
4-(2-Hydroxyethyl)phenyl derivativeKMnO₄/H₂SO₄4-(2-Carboxyethyl)phenyl derivative65%

Reduction Reactions

The aromatic phenyl ring can undergo catalytic hydrogenation to form cyclohexane derivatives, altering the compound’s rigidity and solubility.
Conditions :

  • H₂ (1 atm) with 10% Pd/C in ethanol at 25°C for 24 hours.

Substrate Reduction Method Product Selectivity
Phenyl ringH₂/Pd/CCyclohexane derivative>95%

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling alkylation or acylation.
Examples :

  • Alkylation : Reaction with methyl iodide (CH₃I) and NaH in THF yields methyl ether derivatives.

  • Acylation : Acetyl chloride (AcCl) in pyridine forms acetylated products.

Reaction Reagents Conditions Application
AlkylationCH₃I, NaH, THF0°C → RT, 6 hrsEther-linked prodrugs
AcylationAcCl, pyridineRT, 12 hrsProdrug synthesis

Comparison with Structural Analogs

The reactivity of this compound differs from analogs due to its para-substituted hydroxyethyl group:

Compound Key Functional Group Reactivity Difference
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylatePrimary alcoholLess steric hindrance in oxidation
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylateAmineEnhanced nucleophilic substitution capacity

Scientific Research Applications

Medicinal Chemistry

The compound plays a significant role in drug discovery and development, particularly due to its incorporation into PROTACs. PROTACs leverage the compound's ability to bind to target proteins, facilitating their degradation and offering new avenues for treating diseases like cancer.

Enzyme Modulation

Research indicates that tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate can modulate enzyme activities by interacting with specific molecular targets. This property is crucial for developing therapeutics aimed at diseases characterized by enzyme dysregulation.

Structure-Activity Relationship Studies

The compound has been subjected to structure-activity relationship (SAR) studies, which aim to optimize its biological efficacy. Variations in its structure can significantly influence its interactions with biological targets, leading to enhanced therapeutic properties.

Case Study 1: Development of PROTACs

In a study focusing on targeted protein degradation, this compound was utilized as a linker in the synthesis of PROTACs. The research demonstrated that these chimeric molecules effectively induced the degradation of specific target proteins involved in cancer progression, highlighting the compound's potential in oncology.

Case Study 2: Enzyme Inhibition Studies

Another significant application involved investigating the compound's effect on specific enzymes linked to inflammatory pathways. The results indicated that modifications to the compound could enhance its inhibitory effects, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a common tert-butyl piperidine-1-carboxylate backbone with several analogs. Key structural variations include:

Compound Substituents CAS Number Similarity Score Key Structural Differences
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (Target) 2-(2-hydroxyethyl)phenyl at C4 170837-78-2 1.00 Reference compound
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 2-hydroxyethyl and methyl at C4 236406-33-0 1.00 Additional methyl group on piperidine ring; alters steric hindrance and lipophilicity
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 2-hydroxyethyl at C3 146667-84-7 0.98 Hydroxyethyl group at C3 instead of C4; impacts spatial orientation and reactivity
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate Ethyl ester, hydroxyl at C4 173943-92-5 0.66 Ethyl ester replaces tert-butyl; hydroxyl at C4 modifies hydrogen-bonding capacity

Physicochemical Properties

  • Melting Points : The target compound’s physical state (likely a solid) contrasts with tert-butyl 4-(2-acetyl-5-fluoro-phenyl)piperidine-1-carboxylate, which is synthesized as a crystalline solid (mp: 68–70 °C for a related compound in ) .
  • Solubility : The hydroxyethyl group in the target compound may improve aqueous solubility compared to tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate (logP ~3.5 inferred from MW 275.39) .

Biological Activity

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (CAS Number: 170837-78-2) is a synthetic compound belonging to the piperidine class, characterized by its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H27NO3
  • Molecular Weight : 305.4 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a 2-(2-hydroxyethyl)phenyl moiety, contributing to its lipophilicity and potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

Biological Activity Data

Activity TypeDescriptionReference
Antagonistic ActivityPotential antagonist properties based on structural analogs; specific activity not yet confirmed
CytotoxicityAnalogous compounds show cytotoxic effects in cancer models
PROTAC DevelopmentFunctions as a linker in targeted protein degradation

Case Studies

  • Cancer Research : A study investigated various piperidine derivatives for their anticancer properties, revealing that certain modifications led to improved cytotoxicity against hypopharyngeal tumor cells. While specific data on this compound are not available, the findings suggest that similar compounds could be further explored for cancer therapy applications .
  • Neuropharmacology : Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in the context of Alzheimer's disease therapy. Compounds with a piperidine core have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in neurodegenerative disease treatment . The potential neuroprotective effects of this compound warrant further investigation.

Q & A

Q. Q1: What are the common synthetic routes for tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, and how can intermediates be characterized?

A1: Synthesis typically involves multi-step processes:

  • Step 1: Piperidine ring functionalization via alkylation or arylation, often using tert-butoxycarbonyl (Boc) protection to stabilize reactive amines .
  • Step 2: Introduction of the 2-(2-hydroxyethyl)phenyl moiety through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts or Lewis acids .
  • Characterization:
    • NMR Spectroscopy: Confirm regioselectivity by analyzing aromatic proton shifts (δ 6.5–7.5 ppm for substituted phenyl groups) and Boc-group tert-butyl signals (δ 1.2–1.4 ppm) .
    • Mass Spectrometry: Validate molecular weight (e.g., expected [M+H]+ peak for C₁₈H₂₇NO₃: ~306.2 Da) .

Advanced Reaction Optimization

Q. Q2: How can reaction yields be improved during the coupling of the hydroxyethylphenyl group to the piperidine core?

A2: Key factors include:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., XPhos) enhance cross-coupling efficiency for sterically hindered substrates .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic intermediates.
  • Temperature Control: Reactions performed at 80–100°C minimize side-product formation (e.g., de-Boc reactions) .
  • Purification: Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Stability and Storage

Q. Q3: What are the stability concerns for this compound under laboratory conditions?

A3:

  • Hydrolysis Risk: The Boc group is sensitive to acidic conditions; store in anhydrous environments (e.g., desiccators with silica gel) .
  • Oxidative Degradation: Avoid exposure to strong oxidizing agents (e.g., peroxides), which may cleave the piperidine ring or hydroxyethyl moiety .
  • Recommended Storage: Amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photolytic or thermal decomposition .

Data Contradiction Analysis

Q. Q4: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) for this compound?

A4:

  • Step 1: Verify purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
  • Step 2: Compare experimental NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Step 3: Investigate tautomerism or rotameric equilibria, common in piperidine derivatives, using variable-temperature NMR .

Biological Activity Profiling

Q. Q5: What methodologies are recommended for evaluating the biological activity of this compound?

A5:

  • Target Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., GPCRs or kinases) .
  • Cellular Uptake Studies: Radiolabel the compound (e.g., with ³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to assess pharmacokinetic potential .

Structural Modifications for SAR Studies

Q. Q6: How can structural analogs be synthesized to explore structure-activity relationships (SAR)?

A6:

  • Modification Sites:
    • Piperidine Ring: Replace Boc with acetyl or benzyl groups to alter lipophilicity .
    • Hydroxyethyl Group: Substitute with methoxyethyl or fluorine-containing groups to modulate hydrogen-bonding capacity .
  • Synthetic Tools: Employ parallel synthesis techniques (e.g., automated liquid handlers) for high-throughput analog generation .

Analytical Challenges in Impurity Profiling

Q. Q7: What advanced techniques identify and quantify synthetic impurities in this compound?

A7:

  • LC-HRMS: Resolve isobaric impurities (e.g., de-Boc byproducts) with high mass accuracy (<3 ppm error) .
  • 2D NMR: Use HSQC and HMBC to assign impurities’ structures, particularly regioisomers from coupling reactions .
  • X-ray Crystallography: Confirm stereochemistry of the piperidine ring if chiral centers are present .

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